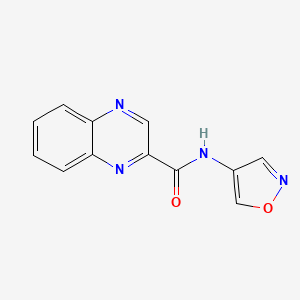![molecular formula C21H20N6O5 B2439254 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide CAS No. 941959-47-3](/img/structure/B2439254.png)
4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C21H20N6O5 and its molecular weight is 436.428. The purity is usually 95%.
BenchChem offers high-quality 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Anti-Inflammatory and Analgesic Properties
- Research indicates the potential of derivatives of this compound in inhibiting cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), suggesting analgesic and anti-inflammatory applications. The compounds displayed significant inhibitory activity on COX-2, with notable analgesic and anti-inflammatory effects compared to the standard drug sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
2. Cyclooxygenase (COX) Inhibitory Activity
- Another study explored the synthesis of derivatives containing the 4-methoxyphenyl group, revealing strong inhibitory action on the COX-2 enzyme. This finding supports potential therapeutic applications in conditions involving COX-2 activity (Ertas et al., 2022).
3. Cytotoxic Properties
- Research has investigated the cytotoxic activities of related compounds against various cancer cell lines, indicating potential use in cancer therapy. Specific derivatives showed significant potency against different cancer cell lines, suggesting their role as cytotoxic agents (Akbarzadeh et al., 2015).
4. Insecticidal Applications
- Some studies have synthesized derivatives for use as insecticidal agents, showing effective toxic effects against specific pests like the cotton leafworm. This suggests potential applications in agriculture and pest control (Soliman et al., 2020).
5. Antimicrobial Activities
- Derivatives of this chemical structure have been synthesized and tested for antimicrobial activities. Some compounds exhibited good or moderate activities against various microorganisms, highlighting their potential in addressing bacterial and fungal infections (Bektaş et al., 2007).
6. Anti-Influenza Virus Activity
- A study reported the synthesis of benzamide-based derivatives with significant activities against the H5N1 strain of the influenza A virus, suggesting a potential role in antiviral therapies (Hebishy et al., 2020).
7. Antitumor Activity
- Compounds derived from this chemical structure have shown antitumor activities against various carcinoma cells. This research implies potential applications in cancer treatment, particularly for specific types of cancer cells (Sztanke et al., 2007).
作用機序
Mode of Action
The mode of action of this compound is currently unknown. Given its complex structure, it’s likely that it interacts with its targets in a multifaceted manner, potentially altering their function or activity
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the biochemical pathways it might affect. Based on its structural features, it could potentially interfere with pathways involving similar structures .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various targets, it could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific studies on this compound, it’s difficult to predict these effects .
特性
IUPAC Name |
4-[[2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O5/c1-32-16-8-6-15(7-9-16)25-10-11-26-19(30)20(31)27(24-21(25)26)12-17(28)23-14-4-2-13(3-5-14)18(22)29/h2-9H,10-12H2,1H3,(H2,22,29)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMIOXPWLNBGBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

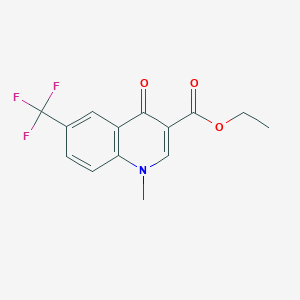
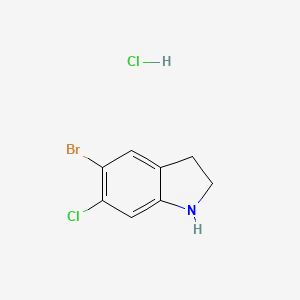
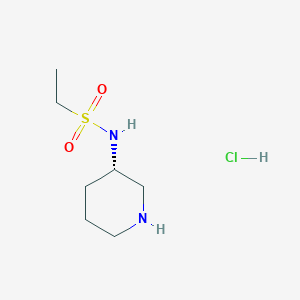
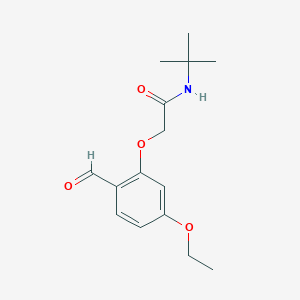

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2439179.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2439183.png)

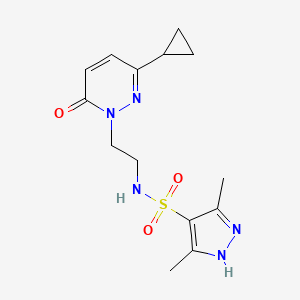
![3-fluoro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B2439189.png)

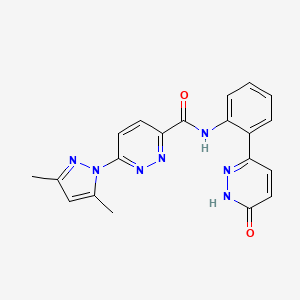
![2-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2439193.png)
